molecular formula C6H2Cl3KO3S B7798567 potassium;2,4,5-trichlorobenzenesulfonate

potassium;2,4,5-trichlorobenzenesulfonate

Cat. No.: B7798567
M. Wt: 299.6 g/mol
InChI Key: DRPLRPSXUUSFOB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,4,5-trichlorobenzenesulfonate can be synthesized through the sulfonation of 2,4,5-trichlorobenzeneThe resulting 2,4,5-trichlorobenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt .

Industrial Production Methods

In industrial settings, the production of potassium 2,4,5-trichlorobenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the controlled sulfonation of 2,4,5-trichlorobenzene in a reactor, followed by neutralization with potassium hydroxide. The product is then purified through crystallization and drying to achieve the desired purity and physical form .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and sulfonate groups on the benzene ring.

    Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), amines, and thiols. The reactions typically occur under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

Potassium 2,4,5-trichlorobenzenesulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonate group.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of potassium 2,4,5-trichlorobenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms on the benzene ring also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2,4,6-trichlorobenzenesulfonate
  • Sodium 2,4,5-trichlorobenzenesulfonate
  • Potassium 3,4,5-trichlorobenzenesulfonate

Uniqueness

Potassium 2,4,5-trichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and interactions. The presence of the sulfonate group further enhances its solubility and reactivity in aqueous solutions compared to other similar compounds .

Properties

IUPAC Name

potassium;2,4,5-trichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPLRPSXUUSFOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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